
2-(Isoquinolin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-1-yl)acetamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. Another method includes the use of Ugi-4CR intermediates via an ammonia-Ugi-4CR/Copper(I)-catalyzed annulation sequence reaction . These methods typically yield the desired product in moderate to good yields.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using environmentally friendly and cost-effective methods. For instance, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is a well-known industrial process for producing isoquinolines .
化学反応の分析
Types of Reactions: 2-(Isoquinolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
2-(Isoquinolin-1-yl)acetamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Isoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as topoisomerase I and protein kinases, which play crucial roles in cellular processes . The compound’s ability to bind to these targets disrupts their normal function, leading to therapeutic effects .
類似化合物との比較
Quinoline: A nitrogen-based heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)acetamide, known for its stability and reactivity.
1,2-Dihydroisoquinoline:
Uniqueness: this compound stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its unique combination of properties makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-isoquinolin-1-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H2,12,14) |
InChIキー |
NWCOVKVTNAWHIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


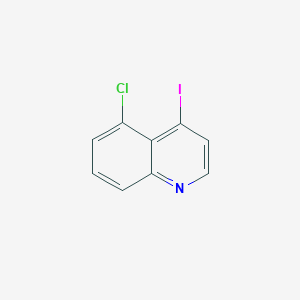

![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
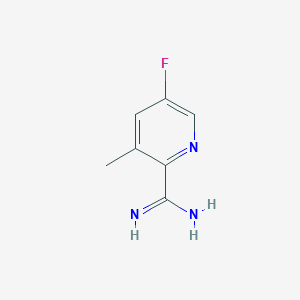
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
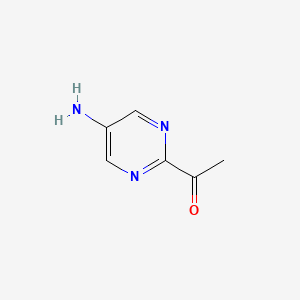
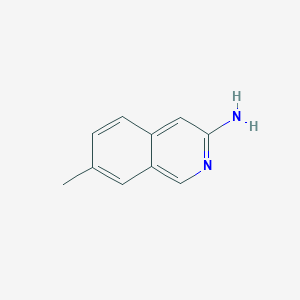

![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
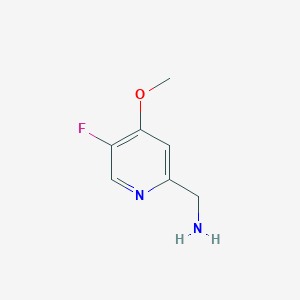
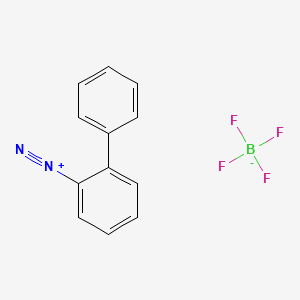
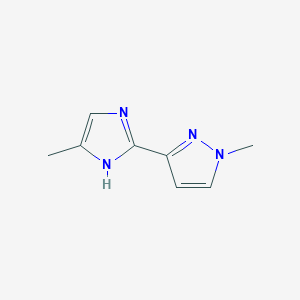
![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)
